The Core Principles of Simultaneous Single-Cell DNA and RNA Analysis: An In-depth Technical Guide
The Core Principles of Simultaneous Single-Cell DNA and RNA Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The ability to simultaneously analyze the genome and transcriptome of a single cell is revolutionizing our understanding of cellular heterogeneity, particularly in complex biological systems like tumors. This multi-omics approach provides a powerful tool to directly link genotype to phenotype at the most fundamental level, offering unprecedented insights into disease progression, drug resistance, and cellular evolution. This guide delves into the core principles of prominent techniques for concurrent single-cell DNA and RNA analysis, providing detailed experimental protocols and comparative data to inform your research.
Introduction to Single-Cell Multi-Omics
Traditional bulk sequencing methods provide an averaged view of molecular information across a population of cells, masking the critical variations between individual cells. Single-cell sequencing has overcome this limitation, but analyzing different types of molecules from separate single cells still requires computational integration and inference. Simultaneous co-assays of genomic DNA and RNA from the same single cell eliminate this ambiguity, enabling the direct correlation of genetic variants, such as single nucleotide variations (SNVs) and copy number variations (CNVs), with changes in gene expression.[1][2][3] This capability is particularly crucial in cancer research for dissecting tumor heterogeneity, identifying rare drug-resistant clones, and understanding the molecular underpinnings of therapeutic resistance.[2][4][5][6]
Key Methodologies for Simultaneous DNA and RNA Analysis
Several innovative methods have been developed to facilitate the co-analysis of DNA and RNA from a single cell. These techniques can be broadly categorized into two main approaches: those that physically separate the nucleic acids before library preparation, and those that employ a one-pot approach for simultaneous library construction.
Physical Separation-Based Methods
These methods involve the lysis of a single cell and the subsequent separation of its genomic DNA and RNA content for parallel processing.
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G&T-seq (Genome and Transcriptome Sequencing): This technique involves the lysis of a single cell, followed by the capture of polyadenylated mRNA using biotinylated oligo-dT primers on magnetic beads. The beads are then separated, and the gDNA in the supernatant and the mRNA on the beads are amplified and sequenced independently.[7][8][9][10]
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SIDR-seq (Simultaneous Isolation of DNA and RNA): This method utilizes hypotonic lysis to maintain the integrity of the nuclear lamina, followed by the capture of the entire cell lysate using antibody-conjugated magnetic microbeads. The supernatant containing total RNA is then separated from the nucleus-bound gDNA for individual library preparation.[11][12][13][14][15]
Simultaneous Library Preparation Methods
These approaches avoid the physical separation of DNA and RNA, instead relying on specific enzymatic reactions to process both molecules in the same reaction vessel.
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Simul-seq: This technique leverages the distinct enzymatic specificities of Tn5 transposase for DNA and RNA ligase for RNA to generate whole-genome and transcriptome libraries without the need for physical separation of the nucleic acids.[16][17][18][19][20]
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DEFND-seq (DNA and Expression Following Nucleosome Depletion): This highly scalable method involves treating nuclei with lithium diiodosalicylate to deplete nucleosomes and expose genomic DNA. The nuclei are then processed using a commercial droplet microfluidics platform to generate barcoded mRNA and gDNA libraries from thousands of individual nuclei.[21][22][23][24][25][26][27]
Quantitative Data Summary
The performance of these techniques varies in terms of sensitivity, throughput, and other key metrics. The following table summarizes available quantitative data for comparison.
| Technique | Throughput | DNA Recovery/Coverage | RNA Recovery/Gene Detection | Key Advantages | Limitations |
| G&T-seq | Manual: 8 cells/3 days; Automated: 96 cells/3 days[7] | Reproducible copy number profiles; 87% of annotated SNVs detected[8] | Thousands of transcripts detected per cell[7] | Physical separation minimizes cross-contamination; compatible with various amplification methods.[7][9] | Lower throughput; potential for loss of material during separation. |
| SIDR-seq | Not explicitly stated, but amenable to 96-well plate format | High recovery of genomic DNA with minimal RNA contamination[11][12] | ~80% recovery of RNA molecules; 2,400-11,000 genes detected per cell[11][12] | High recovery rates for both DNA and total RNA (not just polyA+).[11][13] | Requires specific antibodies for cell capture; potential for variability in lysis efficiency. |
| Simul-seq | Amenable to small quantities of cells or tissues[16][19] | High-quality whole-genome sequencing data[16] | Produces high-quality transcriptome data, including non-polyadenylated RNAs.[17] | Streamlined, one-pot library preparation reduces time and potential for sample loss.[18][20] | Primarily demonstrated on bulk samples or small cell pools, not extensively on single cells. |
| DEFND-seq | Highly scalable, up to 40,000 nuclei per sample[26] | High-complexity gDNA libraries with uniform coverage[22][23] | Median of 4,421 transcripts per nucleus in a glioblastoma sample[22][27] | High throughput using a widely available commercial platform; applicable to fresh and archived specimens.[22][23][25] | Requires nucleosome depletion step; performance can be influenced by chromatin accessibility. |
Experimental Protocols
G&T-seq: Detailed Methodology
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Single-Cell Isolation: Isolate single cells into individual wells of a 96-well plate containing lysis buffer using fluorescence-activated cell sorting (FACS) or micromanipulation.
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Cell Lysis: Lyse the cells to release the genomic DNA and mRNA.
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mRNA Capture: Introduce biotinylated oligo(dT) primers that bind to the poly(A) tails of the mRNA molecules. Add streptavidin-coated magnetic beads, which will bind to the biotinylated primers, thus capturing the mRNA.
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Physical Separation: Use a magnet to pellet the magnetic beads with the attached mRNA. Carefully collect the supernatant, which contains the genomic DNA.
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gDNA Amplification: Perform whole-genome amplification (WGA) on the collected supernatant using methods like Multiple Displacement Amplification (MDA).
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mRNA Amplification: On the magnetic beads, perform reverse transcription and whole-transcriptome amplification (WTA) using a method like SMART-seq2.
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Library Preparation and Sequencing: Prepare sequencing libraries from the amplified gDNA and cDNA for parallel sequencing on a next-generation sequencing platform.[7][8][9]
DEFND-seq: Detailed Methodology
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Nuclei Isolation: Isolate nuclei from single-cell suspensions.
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Nucleosome Depletion: Treat the isolated nuclei with a solution containing lithium diiodosalicylate to strip histones and other proteins from the DNA, making the genome more accessible.
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Tagmentation: Incubate the nucleosome-depleted nuclei with a transposase enzyme (e.g., Tn5) that simultaneously fragments the gDNA and adds adapter sequences.
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Droplet-Based Encapsulation: Load the tagmented nuclei onto a microfluidic chip (e.g., from 10x Genomics) where they are encapsulated into individual droplets with barcoded beads and reverse transcription reagents.
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Simultaneous Barcoding: Inside each droplet, the mRNA is reverse transcribed into cDNA with a barcoded primer, and the tagmented gDNA is also barcoded.
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Library Preparation and Sequencing: Break the emulsion and perform separate library preparation for the barcoded cDNA and gDNA. The resulting libraries are then sequenced.[22][23][27]
Visualizing the Principles and Workflows
Signaling Pathway: Linking Genotype to Phenotype in Cancer
The following diagram illustrates the central principle of how simultaneous DNA and RNA analysis can be used to understand the functional consequences of genetic alterations in cancer.
Caption: Linking genetic alterations to functional outcomes in a single cell.
Experimental Workflow: Physical Separation vs. Simultaneous Library Preparation
This diagram contrasts the workflows of physical separation methods (like G&T-seq) and simultaneous library preparation methods (like DEFND-seq).
Caption: Contrasting workflows for single-cell DNA and RNA co-assays.
Applications in Research and Drug Development
The ability to directly link genomic alterations to transcriptomic changes in individual cells has profound implications for:
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Cancer Biology: Unraveling the complexity of tumor heterogeneity, identifying driver mutations in specific subclones, and understanding the mechanisms of tumor evolution and metastasis.[1][2][4][5]
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Drug Development: Identifying rare cell populations that are resistant to therapy, discovering novel drug targets, and developing personalized treatment strategies.[25]
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Developmental Biology: Tracing cell lineages and understanding how genetic variations influence cell fate decisions during development.
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Immunology: Characterizing the genomic and transcriptomic diversity of immune cells and their roles in health and disease.
Conclusion
Simultaneous single-cell DNA and RNA analysis provides an unparalleled view of the interplay between the genome and the transcriptome. The choice of method will depend on the specific research question, required throughput, and available resources. As these technologies continue to evolve and become more accessible, they will undoubtedly play an increasingly critical role in advancing our understanding of fundamental biology and in the development of next-generation therapeutics.
References
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- 22. Scalable co-sequencing of RNA and DNA from individual nuclei - PMC [pmc.ncbi.nlm.nih.gov]
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